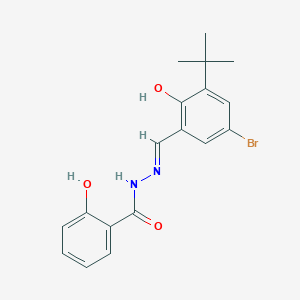![molecular formula C18H18ClNO B5975099 1-[chloro(diphenyl)acetyl]pyrrolidine](/img/structure/B5975099.png)
1-[chloro(diphenyl)acetyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Chloro(diphenyl)acetyl]pyrrolidine, also known as CDP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. This compound is a type of pyrrolidine, which is a heterocyclic organic compound that contains a nitrogen atom in the ring structure. In
Mecanismo De Acción
The mechanism of action of 1-[chloro(diphenyl)acetyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. Specifically, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to increase the release of acetylcholine and dopamine in the brain, which are neurotransmitters that are important for cognitive function and reward processing.
Biochemical and Physiological Effects
1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have various biochemical and physiological effects in animal models. In rats, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to improve learning and memory performance in a maze task. In mice, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to reduce pain sensitivity and inflammation in a model of arthritis. Additionally, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[chloro(diphenyl)acetyl]pyrrolidine in lab experiments is its relatively high yield and purity. Additionally, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies. However, one limitation of using 1-[chloro(diphenyl)acetyl]pyrrolidine is its limited solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 1-[chloro(diphenyl)acetyl]pyrrolidine. One area of interest is the potential use of 1-[chloro(diphenyl)acetyl]pyrrolidine as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-[chloro(diphenyl)acetyl]pyrrolidine and its effects on neurotransmitter systems in the brain. Finally, there is a need for the development of new analytical methods for the detection of 1-[chloro(diphenyl)acetyl]pyrrolidine in biological samples, which will be important for future pharmacokinetic studies.
Métodos De Síntesis
The synthesis of 1-[chloro(diphenyl)acetyl]pyrrolidine involves the reaction of diphenylacetic acid with thionyl chloride to form diphenylacetyl chloride. This intermediate is then reacted with pyrrolidine to form 1-[chloro(diphenyl)acetyl]pyrrolidine. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through recrystallization.
Aplicaciones Científicas De Investigación
1-[chloro(diphenyl)acetyl]pyrrolidine has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-[chloro(diphenyl)acetyl]pyrrolidine has been shown to have potential as a cognitive enhancer and a treatment for neurodegenerative diseases. In pharmacology, 1-[chloro(diphenyl)acetyl]pyrrolidine has been studied for its potential use as an analgesic and an anti-inflammatory agent. In toxicology, 1-[chloro(diphenyl)acetyl]pyrrolidine has been used as a reference compound for the development of analytical methods for the detection of drugs in biological samples.
Propiedades
IUPAC Name |
2-chloro-2,2-diphenyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO/c19-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17(21)20-13-7-8-14-20/h1-6,9-12H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSRMRAHFIFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,2-diphenyl-1-(pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5975033.png)
![3-{1-[4-(4-hydroxy-1-butyn-1-yl)benzyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B5975039.png)
![2-[(propoxycarbonyl)amino]ethyl hydroxy(phenyl)carbamate](/img/structure/B5975045.png)
![ethyl 2-amino-4-[4-(methylthio)phenyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5975052.png)
![3-[1-({5-[(3-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-piperidinyl]-1-propanol](/img/structure/B5975064.png)
![N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B5975070.png)
![1-[(5-chloro-2-thienyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5975088.png)
![2-methyl-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5975091.png)

![2-{4-(4-ethynylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975105.png)
![2,4-di-tert-butyl-6-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenol](/img/structure/B5975121.png)
![4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoic acid](/img/structure/B5975126.png)
![3-(2-fluorophenyl)-5-(tetrahydro-2-furanylcarbonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5975131.png)